molecular formula C11H13NO2 B2464880 (1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid CAS No. 2227725-59-7

(1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid

Cat. No.: B2464880
CAS No.: 2227725-59-7
M. Wt: 191.23
InChI Key: QBSOXAIEYPYIHO-BDAKNGLRSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s source or method of synthesis .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

The molecular structure of a compound is often determined using spectroscopic methods such as NMR, IR, and mass spectrometry. X-ray crystallography can also be used to determine the 3D structure of a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, optical activity, and reactivity. These properties can be determined through various experimental methods .

Scientific Research Applications

Insecticidal Activity and Pheromones

  • Derivatives of 2,2-dimethyl-3-substitued-cyclopropanecarboxylic acid, closely related to the requested compound, show significant insecticidal activity. These derivatives, part of the natural pyrethroids found in pyrethrum plants, are often used in agriculture for pest control. Interestingly, related structures are also found in insect sex pheromones, like those discovered in the striped mealybug, Ferrisia virgata (Tabata & Ichiki, 2017).

Synthesis and Characterization

  • The synthesis of γ-Lactone of 1R-CIS 2,2-Dimethyl-3-(2,2,2-tribromo-1-hydroxyethyl)cyclopropane Carboxylic Acid, a key intermediate for deltamethrin, demonstrates the importance of this compound in creating potent pyrethroids (Kulkarni & Toke, 1989).

Biotransformation

  • Biotransformation studies involving the highly enantioselective synthesis of 3-substituted 2,2-dimethylcyclopropanecarboxylic acids and amides highlight the efficiency and enantioselectivity of nitrile hydratase and amidase enzymes. This process is particularly significant for the synthesis of chrysanthemic acids in both enantiomeric forms (Wang & Feng, 2003).

Pesticide Discovery

  • The structure of (1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid and its derivatives, particularly with the inclusion of a pyridine ring, play a significant role in pesticide discovery. These compounds are known for controlling a wide range of soil insect pests in various crops (Liu, Feng, Liu & Zhang, 2006).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve studying its interactions with biological molecules and its effects on biological systems .

Safety and Hazards

The safety and hazards of a compound are usually determined through toxicological studies. This can include studying the compound’s effects on cells or organisms, and determining its LD50 (the lethal dose that kills 50% of the test population) .

Future Directions

Future research on a compound could involve finding new synthetic routes, discovering new reactions, studying its biological activity, or developing applications for the compound .

Properties

IUPAC Name

(1R,3R)-2,2-dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)8(9(11)10(13)14)7-3-5-12-6-4-7/h3-6,8-9H,1-2H3,(H,13,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSOXAIEYPYIHO-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)O)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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